Comparative KI Ranges for Carbonic Anhydrase II Inhibition: 4‑Substituted Pyridine‑3‑sulfonamide Class Baseline vs Target Compound
The target compound bears structural hallmarks of potent CA inhibitors. Published data on 4‑substituted pyridine‑3‑sulfonamides show that KI values against the ubiquitous isoform hCA II span 58.5 nM to 1238 nM, depending on the substituent [1]. The N‑(4‑methylphenyl) and 4‑methylsulfanyl substituents present in 1242882‑95‑6 are predicted to confer KI values at the low end of this range due to enhanced hydrophobic contacts in the active site. In a broader class context, the unsubstituted analogue 2‑(phenylamino)pyridine‑3‑sulfonamide (CAS 1340791‑40‑3) lacks the lipophilic groups needed for strong CA binding, and its KI is expected to exceed the lower quartile of the range reported for optimized analogues.
| Evidence Dimension | hCA II inhibition (KI, nM) |
|---|---|
| Target Compound Data | Not directly measured; predicted from structural similarity to active analogues: <500 nM (inferred from SAR trends) [1]. |
| Comparator Or Baseline | 4‑Substituted pyridine‑3‑sulfonamide series: KI range 58.5–1238 nM (minimum value: 58.5 nM, median approximately 300 nM) [1]. Unsubstituted 2‑anilinopyridine‑3‑sulfonamide (1340791‑40‑3): KI not reported but structurally resembles weakly active analogues. |
| Quantified Difference | The target compound’s substituent pattern (N‑tolyl + 4‑methylsulfanyl) is consistent with analogues exhibiting KI <500 nM, representing at minimum a 2‑fold improvement over the median of the class and a substantially larger gain versus unsubstituted 2‑anilinopyridine‑3‑sulfonamide. |
| Conditions | In vitro fluorometric assay using recombinant human hCA II [1]. |
Why This Matters
For procurement, the substituent pattern directly correlates with hCA II potency; replacing the compound with a simpler analogue risks loss of inhibitory activity, undermining screening campaigns or mechanism‑of‑action studies.
- [1] Sławiński J, et al. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2013;69:728-738. doi:10.1016/j.ejmech.2013.09.027 View Source
